6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
6-methoxy-2-phenyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-14-7-8-15-12(11-14)9-10-17(16(15)18)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVLRPHFGDWFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, which is a chemical reaction that forms isoquinoline derivatives. The general procedure includes:
Starting Materials: An aromatic aldehyde (such as benzaldehyde) and a β-phenylethylamine derivative.
Reaction Conditions: The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Neuroprotective Effects
Research indicates that 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one acts as a positive allosteric modulator of the dopamine D1 receptor. This modulation is particularly beneficial for conditions like Parkinson's disease and schizophrenia, where dopamine signaling is disrupted. The compound has shown promise in alleviating symptoms associated with these disorders, including cognitive impairment and motor dysfunction .
Treatment of Alzheimer's Disease
The compound is also being investigated for its potential in treating Alzheimer's disease. Its ability to enhance dopaminergic activity may help mitigate cognitive decline associated with this condition. Preliminary studies suggest that it can improve cognitive functions in animal models of Alzheimer's disease .
Parkinson's Disease
In clinical settings, compounds similar to 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one have been utilized in managing Parkinson's disease symptoms. They are particularly effective in improving motor functions and reducing tremors when used alongside traditional therapies like levodopa .
Schizophrenia
For schizophrenia, the compound's ability to alleviate cognitive deficits and negative symptoms presents a valuable therapeutic avenue. Current treatments often fail to address these aspects adequately; thus, new agents like 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one could fill this gap .
Data Table: Summary of Research Findings
| Application | Disease/Condition | Mechanism of Action | Outcome/Effect |
|---|---|---|---|
| Neuroprotection | Parkinson's Disease | Positive allosteric modulation of D1 receptor | Improved motor function |
| Cognitive enhancement | Alzheimer's Disease | Enhances dopaminergic activity | Mitigation of cognitive decline |
| Symptom relief | Schizophrenia | Modulation of dopamine signaling | Alleviation of negative symptoms |
Study on Parkinson's Disease
A study involving animal models demonstrated that administration of 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one resulted in significant improvements in both motor skills and cognitive function compared to control groups receiving standard treatments alone .
Clinical Trials for Schizophrenia
Clinical trials are currently underway to evaluate the efficacy of this compound in patients with schizophrenia. Early results indicate a reduction in cognitive impairments and an overall improvement in quality of life metrics for participants .
Mechanism of Action
The mechanism of action of 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels in biological systems.
Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 6-methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one are influenced by its substitution pattern. Below is a comparative analysis with structurally related dihydroisoquinolinones:
Key Observations
Substituent Position and Type Methoxy Groups: The 6-methoxy group in the target compound enhances steric and electronic interactions with tubulin’s colchicine binding site, as seen in 16g and 16f. Trimethoxybenzoyl substituents (e.g., 16g) further improve antiproliferative activity due to increased binding affinity . Halogenation: Bromine at position 8 () introduces bulkier substituents, reducing tubulin affinity but enhancing antimicrobial effects.
Biological Activity Antiproliferative Effects: Compounds with carbonyl-linked aryl groups (e.g., 16g) exhibit superior cytotoxicity (GI₅₀ = 33–51 nM) compared to non-acylated analogs. Sulfamate derivatives (e.g., 17f) show enhanced tubulin inhibition, rivaling combretastatin A-4 . Conformational Bias: The target compound’s 2-phenyl and 6-methoxy groups induce a "steroid-like" conformation via electrostatic repulsion between carbonyl groups, critical for mimicking natural microtubule disruptors .
Chemical Reactivity and Stability
- Methoxy vs. Hydroxymethyl : The 6-methoxy group improves metabolic stability compared to 6-hydroxymethyl derivatives (), which may undergo oxidation .
- Fluorine vs. Trifluoromethyl : Fluorine at position 7 increases polarity, while 3-trifluoromethyl substitution () enhances lipophilicity and pharmacokinetic profiles .
Table 2: Impact of Substituents on Pharmacological Profiles
| Substituent Feature | Example Compound | Effect on Activity |
|---|---|---|
| Carbonyl Linker | 16g, 16f | Enhances tubulin binding via conformational rigidity and hydrogen bonding |
| Sulfamate Derivatives | 17f, 17g | Improves solubility and competitive binding at the colchicine site |
| Halogenation (Br, F) | 8-Br (), 7-F () | Alters target selectivity; Br increases antimicrobial activity, F modulates electronics |
| Methoxy Positioning | 6-OCH₃ vs. 7-OCH₃ () | Positional isomerism affects steric hindrance and receptor interaction efficiency |
Biological Activity
6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one , a compound belonging to the isoquinoline family, has garnered attention for its diverse biological activities. Structurally characterized by a methoxy group at the 6th position and a phenyl group at the 2nd position, this compound exhibits significant potential in pharmacological applications, particularly in the fields of medicinal chemistry and agricultural science.
| Property | Value |
|---|---|
| IUPAC Name | 6-methoxy-2-phenyl-3,4-dihydroisoquinolin-1-one |
| CAS Number | 645388-69-8 |
| Molecular Formula | C16H15NO2 |
| Molecular Weight | 253.296 g/mol |
| Melting Point | Not specified |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one against various pathogens. In a comparative study involving numerous isoquinoline derivatives, this compound demonstrated notable efficacy against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Anticancer Potential
The compound has also been evaluated for its anticancer properties . Research indicates that it may induce apoptosis in cancer cells through modulation of key signaling pathways such as p53 and caspase activation. A study involving human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent in oncology.
Neurological Effects
Investigations into the neuroprotective effects of 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one have revealed promising results. Animal models of neurodegenerative diseases indicate that this compound may protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits for conditions such as Alzheimer's and Parkinson's diseases.
Plant Disease Management
In agricultural applications, derivatives of this compound have been synthesized to evaluate their effectiveness against plant pathogens. For instance, a derivative exhibited superior antioomycete activity against Pythium recalcitrans, outperforming traditional fungicides like hymexazol in both in vitro and in vivo assays .
The biological activities of 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : It has been suggested that it interacts with neurotransmitter receptors, influencing synaptic transmission.
- Signal Transduction Pathways : The modulation of pathways related to cell proliferation and apoptosis is a critical aspect of its anticancer activity.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one on MCF-7 breast cancer cells. Results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 15 µM.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains, suggesting significant antimicrobial potential.
Q & A
Q. What are the established synthetic routes for 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one, and how can reaction conditions be optimized for higher yields?
A common method involves cyclization of substituted phenethylamine derivatives with acyl chlorides or anhydrides. For example, acylation of intermediates using acetic anhydride in the presence of 4-dimethylaminopyridine (DMAP) and potassium carbonate in dioxane has been reported to yield derivatives with >70% efficiency after purification by column chromatography . Optimization strategies include:
- Temperature control : Reflux conditions (e.g., 80–100°C) improve reaction kinetics.
- Catalyst selection : DMAP enhances nucleophilic acylation efficiency.
- Purification : Silica gel chromatography or recrystallization resolves byproducts (e.g., unreacted starting materials).
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- NMR spectroscopy : 1H NMR (CDCl3) is critical for confirming regiochemistry. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons appear as multiplet signals between δ 6.8–8.1 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 280.1442 for C17H17NO2) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary pharmacological activities have been reported for structurally related dihydroisoquinolinones?
Tetrahydroisoquinoline derivatives exhibit:
- Antimicrobial activity : MIC values of 2–8 µg/mL against Staphylococcus aureus .
- Acetylcholinesterase inhibition : IC50 values <10 µM in Alzheimer’s disease models .
- Antitumor effects : Apoptosis induction in MCF-7 breast cancer cells via caspase-3 activation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methoxy positioning : Moving the methoxy group from C6 to C7 (as in 7-methoxy analogs) alters lipophilicity (clogP from 2.1 to 2.5), impacting blood-brain barrier permeability .
- Phenyl substitution : Fluorination at C6 (e.g., 6-fluoro analogs) increases metabolic stability (t1/2 >4 hours in liver microsomes) .
- Ring saturation : Dihydro vs. tetrahydro forms affect conformational flexibility and target binding .
Q. How should researchers address contradictions in reported bioactivity data for similar compounds?
Discrepancies in IC50 or MIC values may arise from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Solubility issues : DMSO stock solutions >10 mM can precipitate in aqueous buffers, skewing results. Include solubility enhancers (e.g., β-cyclodextrin) .
- Cell line specificity : Validate activity across multiple cell lines (e.g., HEK293 vs. HepG2) .
Q. What computational tools are effective for predicting synthetic pathways or binding modes?
Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?
- Low yields at scale : Optimize stoichiometry (e.g., 1.2 eq acyl chloride) and avoid exothermic side reactions .
- Purification challenges : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
Q. What emerging applications are being explored for dihydroisoquinolinone derivatives?
- Neuroprotection : Modulation of NMDA receptors in Parkinson’s models .
- Antiviral agents : Inhibition of SARS-CoV-2 main protease (Mpro) via covalent binding to Cys145 .
- Photosensitizers : Light-activated cytotoxicity in photodynamic therapy .
Methodological Resources
Q. What safety protocols are recommended for handling this compound?
Q. How can researchers validate the reproducibility of synthetic or biological data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
